

PD 114595: A Review of Its Preclinical Safety and Toxicity Profile

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Compound of Interest

Compound Name: PD 114595

Cat. No.: B1678588

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Disclaimer: The following information is based on limited publicly available data from the 1980s. Comprehensive preclinical safety and toxicity data for **PD 114595** are not available in the public domain. This document summarizes the existing scientific literature and should not be considered a complete or current safety assessment.

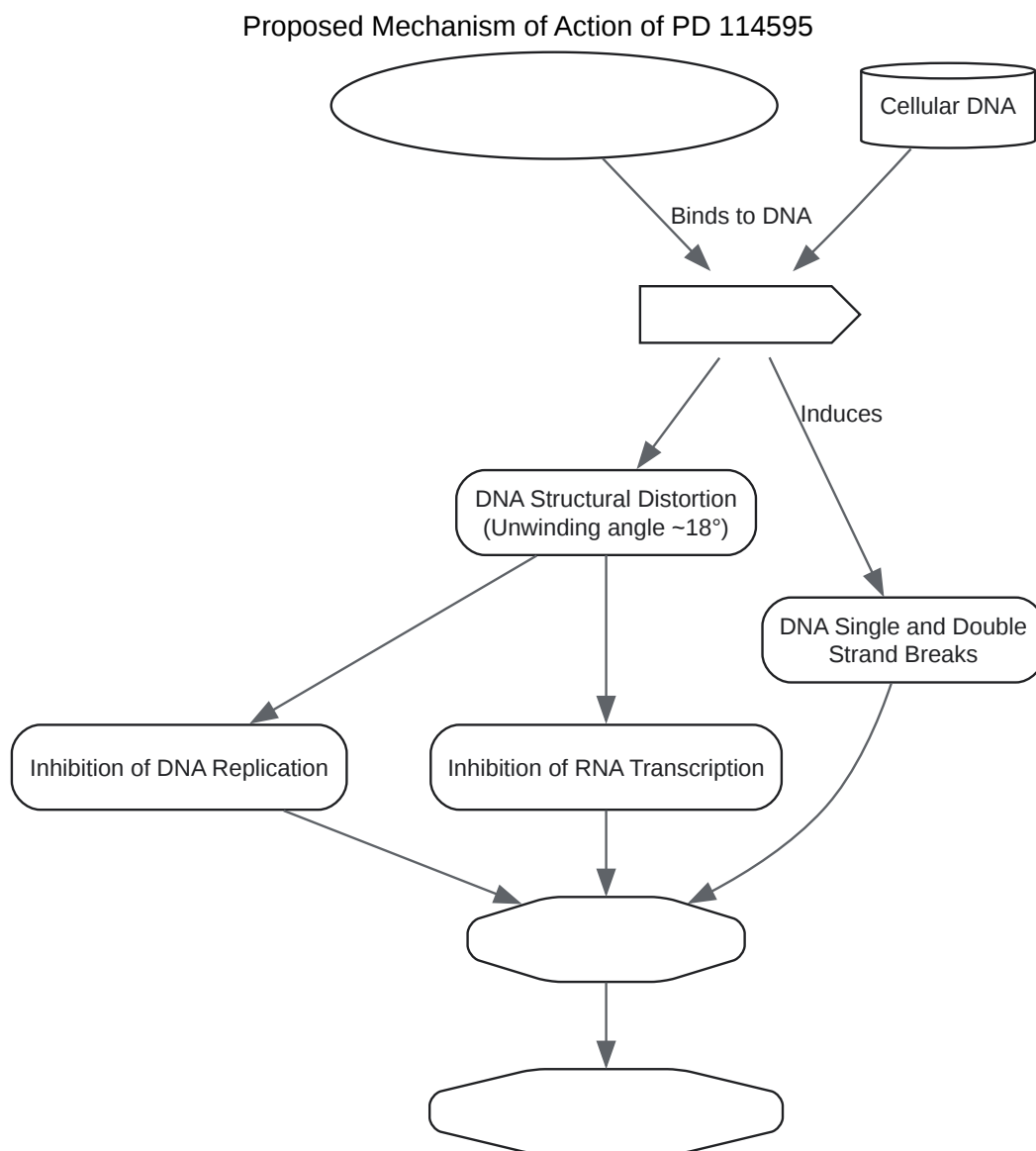
Introduction

PD 114595 is an experimental antitumor agent belonging to the benzothiopyrano-indazole class of compounds, developed by Parke-Davis Pharmaceutical Research in the 1980s. It was investigated for its potential as a cancer therapeutic due to its potent in vitro and in vivo activity against various tumor models. This technical guide provides an in-depth overview of the publicly available information regarding the safety and toxicity profile of **PD 114595**, with a focus on its mechanism of action and biochemical effects.

Core Mechanism of Action

PD 114595 functions as a DNA intercalator. This mechanism involves the insertion of the planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes and ultimately, cell death.

Signaling and Mechanistic Pathway



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Caption: Proposed mechanism of action for **PD 114595** as a DNA intercalator.

Biochemical and In Vitro Toxicological Profile

The primary source of information on the biochemical effects of **PD 114595** comes from a study published in Biochemical Pharmacology in 1989. The key findings from this research are summarized below.

Quantitative Data on Biochemical Effects

Parameter	Cell Line	Value	Notes
DNA Binding Affinity			
Intrinsic Association Constant	L1210 Leukemia	$3-4 \times 10^5 \text{ M}^{-1}$	Indicates high-affinity binding to DNA.
Inhibition of Nucleic Acid Synthesis			
DNA Synthesis Inhibition	L1210 Leukemia	Potent	Similar potency to RNA synthesis inhibition.
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DNA Damage			
DNA Strand Breaks	L1210 Leukemia	Time and concentration-dependent	Both single and double-strand breaks observed.
DNA Repair	L1210 Leukemia	Very slow or non-existent	DNA lesions persisted for at least 2 hours after drug removal.
Reactive Oxygen Species (ROS) Generation			
Superoxide Production	Rat Liver Microsomes	<5% of doxorubicin activity	Suggests a lower potential for cardiotoxicity mediated by ROS compared to anthracyclines.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of **PD 114595** are not available in the public literature. The following is a summary of the methodologies likely employed based on the published research.

DNA Intercalation and Binding Assays

- **Viscosity Measurements:** The effect of **PD 114595** on the viscosity of DNA solutions was likely measured to determine the mode of binding. An increase in viscosity is characteristic of DNA intercalation.
- **DNA Unwinding Angle Calculation:** The degree of DNA unwinding upon binding of **PD 114595** was likely determined using methods such as gel electrophoresis of closed circular DNA.

Nucleic Acid Synthesis Inhibition

- **Radiolabeled Precursor Incorporation:** L1210 leukemia cells were likely incubated with **PD 114595** at various concentrations, followed by the addition of radiolabeled precursors for DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine). The incorporation of radioactivity into the respective macromolecules would then be measured to determine the extent of inhibition.

DNA Strand Breakage Analysis

- **Alkaline Elution Assay:** This technique was likely used to quantify DNA single- and double-strand breaks in L1210 cells treated with **PD 114595**. The rate of elution of DNA from a filter under denaturing conditions is proportional to the number of strand breaks.

Superoxide Production Assay

- **Cytochrome c Reduction:** The ability of **PD 114595** to generate superoxide radicals was likely assessed in a rat liver microsomal system. The reduction of cytochrome c, which is sensitive to superoxide dismutase, would be measured spectrophotometrically.

In Vivo Antitumor Activity and Potential for Toxicity

Research on the broader class of benzothiopyrano-indazoles, to which **PD 114595** belongs, has indicated potent in vivo activity against murine P388 leukemia and B-16 melanoma.

Selected compounds from this class were advanced towards clinical trials based on their significant and broad-spectrum anticancer effects.

A key design feature of the benzothiopyrano-indazole class was the removal of the quinone moiety present in anthracyclines like doxorubicin. This structural modification was intended to reduce the potential for cardiotoxicity, which is a major dose-limiting side effect of anthracyclines and is linked to the generation of reactive oxygen species. The finding that **PD 114595** produces significantly less superoxide than doxorubicin in a microsomal system supports this design rationale.

However, the absence of publicly available in vivo toxicology data, such as acute toxicity (e.g., LD50), repeat-dose toxicity studies, and safety pharmacology assessments, makes it impossible to provide a comprehensive in vivo safety profile for **PD 114595**.

Summary and Conclusion

PD 114595 is a DNA intercalating agent with potent in vitro activity against leukemia cells. Its mechanism of action involves binding to DNA, inhibiting nucleic acid synthesis, and inducing DNA strand breaks. A notable feature of its design is the potential for reduced cardiotoxicity compared to anthracycline antibiotics due to a lower propensity for generating reactive oxygen species.

The available data is promising from a mechanistic and initial biochemical perspective. However, the lack of comprehensive preclinical safety and toxicity data in the public domain is a significant limitation. Any further development or consideration of **PD 114595** or related compounds would necessitate a thorough and modern preclinical safety evaluation in accordance with current regulatory standards. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology. Without such data, a complete assessment of the safety and toxicity profile of **PD 114595** remains elusive.

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